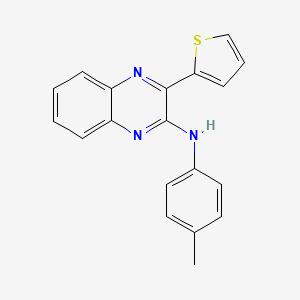![molecular formula C25H18O5S B14219869 10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid CAS No. 828941-54-4](/img/structure/B14219869.png)
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid is a chemical compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties
Méthodes De Préparation
The synthesis of 10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods for anthracene derivatives often involve large-scale synthesis using similar cross-coupling reactions, but with optimized conditions for higher yields and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid or bromine, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroanthracene derivatives.
Applications De Recherche Scientifique
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound can be used as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the field of organic electronics, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mécanisme D'action
The mechanism of action of 10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid involves its interaction with molecular targets and pathways. In biological systems, it may interact with proteins, enzymes, and nucleic acids, leading to changes in their function and activity. The specific pathways involved depend on the context of its application, such as its use as a fluorescent probe or a therapeutic agent .
Comparaison Avec Des Composés Similaires
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Exhibits unique photophysical properties and is used in OLEDs.
4-(10-Phenylanthracene-9-yl)pyridine: Utilized as an annihilator in photon upconversion systems.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
828941-54-4 |
|---|---|
Formule moléculaire |
C25H18O5S |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
10-[4-(acetylsulfanylmethyl)phenyl]anthracene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C25H18O5S/c1-14(26)31-13-15-8-10-16(11-9-15)23-17-4-2-6-19(24(27)28)21(17)12-22-18(23)5-3-7-20(22)25(29)30/h2-12H,13H2,1H3,(H,27,28)(H,29,30) |
Clé InChI |
JFLWQHMZHZITKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC1=CC=C(C=C1)C2=C3C=CC=C(C3=CC4=C2C=CC=C4C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
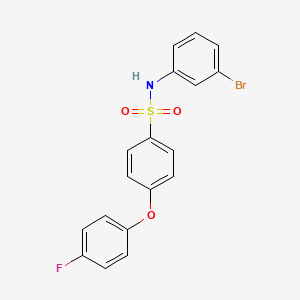
methyl}pyridine](/img/structure/B14219795.png)
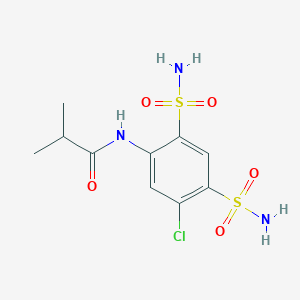
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)
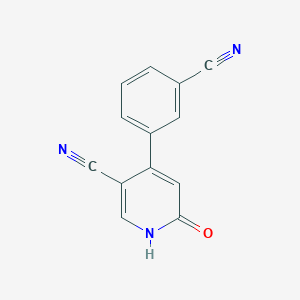
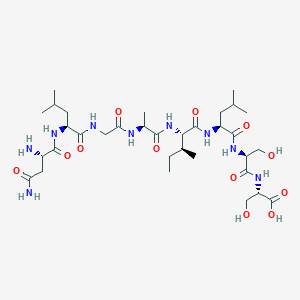
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)

![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)
